molecular formula C25H18N2 B4986444 3-(1-phenylbenzo[f]quinolin-3-yl)aniline

3-(1-phenylbenzo[f]quinolin-3-yl)aniline

Cat. No.: B4986444
M. Wt: 346.4 g/mol
InChI Key: UNEDWSPGURYLSA-UHFFFAOYSA-N
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Description

3-(1-Phenylbenzo[f]quinolin-3-yl)aniline is a synthetic organic compound built on the benzo[f]quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The molecule features a benzo[f]quinoline core, which is a fused tricyclic system, substituted at the 3-position with an aniline-functionalized phenyl ring. This specific architecture, incorporating both electron-rich (aniline) and rigid, planar (quinoline) components, makes it a valuable intermediate for the development of novel bioactive molecules . The benzo[f]quinoline pharmacophore is recognized for its wide spectrum of pharmacological potential. Research on analogous structures indicates that such compounds are frequently investigated as key scaffolds for developing inhibitors of various kinases and receptors involved in carcinogenic pathways, such as mTOR, c-Met, and PDK1, which are pivotal targets in oncology research . Furthermore, derivatives of this structural class have demonstrated notable antimicrobial properties in studies, showing activity against various bacterial and fungal strains . The presence of the aniline group offers a versatile handle for further synthetic modification, allowing researchers to fine-tune the compound's electronic properties, solubility, and binding affinity for specific biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a building block in the synthesis of novel molecules for biochemical screening, as a candidate for DNA interaction studies, or in the exploration of new kinase inhibitors .

Properties

IUPAC Name

3-(1-phenylbenzo[f]quinolin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2/c26-20-11-6-10-19(15-20)24-16-22(17-7-2-1-3-8-17)25-21-12-5-4-9-18(21)13-14-23(25)27-24/h1-16H,26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDWSPGURYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylbenzo[f]quinolin-3-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone or aldehyde.

    Aryl Substitution: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a phenyl halide in the presence of a Lewis acid catalyst.

    Aniline Introduction: The final step involves the nucleophilic substitution of the quinoline derivative with an aniline derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the aniline or phenyl groups can be substituted with various functional groups using reagents like halogens, alkyl halides, or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, sulfonyl chlorides, and strong bases like sodium hydride.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Phenylbenzo[f]quinolin-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(1-Phenylbenzo[f]quinolin-3-yl)aniline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to changes in cellular functions.

    Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents on the aniline ring significantly influence the compound’s properties. Key examples include:

Compound Substituent(s) Electronic Effect Key Impact Reference
3-(2-Azido-4-methylphenyl)quinoline 4-CH₃, 2-N₃ Electron-donating (CH₃) Stabilizes intermediates; higher thermal stability (m.p. 87–89°C)
3-(2-Azido-5-nitrophenyl)-5-nitroquinoline 5-NO₂ (quinoline), 5-NO₂ (aniline) Electron-withdrawing (NO₂) Lowers basicity; decomposes at 153°C
2-(Quinolin-3-yl)-4-(trifluoromethyl)aniline 4-CF₃ Strong electron-withdrawing Enhances solubility in polar solvents; distinct ¹⁹F NMR shifts
4-Methyl-2-(quinolin-3-yl)aniline 4-CH₃ Electron-donating Increases NH₂ reactivity for coupling reactions

Key Insight: Electron-withdrawing groups (e.g., NO₂, CF₃) reduce the basicity of the aniline NH₂ group, while electron-donating groups (e.g., CH₃) enhance nucleophilicity, affecting downstream reactivity .

Physical Properties

Substituents critically influence melting points and stability:

Compound Physical State Melting Point/Decomposition Reference
3-(2-Azido-4-methylphenyl)quinoline Pale yellow solid 87–89°C
3-(2-Azido-5-nitrophenyl)-5-nitroquinoline Green solid 153°C (decomp.)
4-Chloro-2-(quinolin-3-yl)aniline Bright orange crystalline solid Not reported

Key Insight: Nitro-substituted derivatives exhibit higher thermal decomposition temperatures, whereas methyl groups enhance crystallinity .

Spectroscopic Characteristics

¹H NMR and UV-Vis data highlight substituent effects:

Compound ¹H NMR (δ, ppm) UV-Vis λₘₐₓ (nm) Reference
3-(2-Azido-4-methylphenyl)quinoline 2.35 (s, 3H, CH₃), 7.2–8.5 (m, aromatic) 315
2-(Quinolin-3-yl)-4-(trifluoromethyl)aniline 4.69 (s, 2H, NH₂), 7.6–8.3 (m, aromatic) Not reported

Key Insight: Methyl groups produce distinct singlets in ¹H NMR, while trifluoromethyl groups introduce splitting patterns due to coupling with ¹⁹F .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(1-phenylbenzo[f]quinolin-3-yl)aniline, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving nucleophilic substitution, condensation, or cyclization reactions. For example, analogs like 3-(pyrazin-2-yloxy)aniline are synthesized using diazotization followed by azide coupling . Yield optimization involves adjusting stoichiometric ratios (e.g., NaN₃:aniline derivatives at 1.3:1) and temperature control (0–5°C during diazotization). Purification via silica gel chromatography (petroleum ether/EtOAc gradients) is critical .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm) and amine protons (δ 5.2–5.8 ppm). Substituent effects (e.g., electron-withdrawing groups) shift quinoline protons upfield .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 246.1026 for C₁₆H₁₁N₃) with <2 ppm error .
  • FTIR : Amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) are diagnostic .

Q. What preliminary assays are used to assess the biological activity of this compound?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations .
  • Antimicrobial testing via microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., para- vs. ortho-substituted anilines). Strategies include:

  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
  • DFT calculations to compare electronic properties (HOMO-LUMO gaps, dipole moments) .
  • Structural-activity relationship (SAR) studies to isolate substituent effects (e.g., triazole vs. pyrazine rings) .

Q. What strategies improve the selectivity of this compound derivatives for specific biological targets?

  • Methodological Answer :

  • Fragment-based design : Introduce substituents (e.g., trifluoromethyl or tert-butyl groups) to enhance hydrophobic interactions .
  • Coordination chemistry : Leverage triazole or pyridine moieties to bind metal ions (e.g., Zn²⁺ or Cu²⁺) for targeted enzyme inhibition .
  • Click chemistry : Attach bioorthogonal tags (e.g., azides) for in situ target identification .

Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • DFT/MD simulations : Calculate protonation states (e.g., amine group pKa ~4.5–5.5) and hydrolytic stability .
  • Solubility prediction : Use Hansen parameters to optimize solvent systems (e.g., DMSO:water mixtures) .
  • Degradation pathways : Model oxidation/reduction potentials (e.g., H₂O₂-mediated quinone formation) .

Q. What are the best practices for designing stable analogs with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Prodrug strategies : Convert the aniline group to acetylated or sulfonamide derivatives to improve plasma stability .
  • LogP optimization : Introduce polar groups (e.g., morpholine or piperidine) to balance lipophilicity (target LogP 2–3) .
  • Metabolic profiling : Use hepatic microsomes to identify major CYP450-mediated metabolites .

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